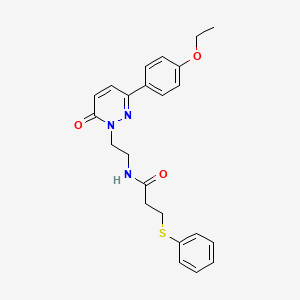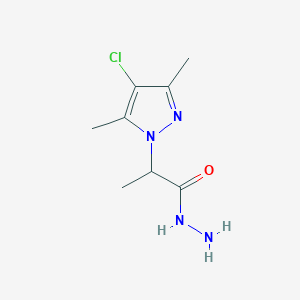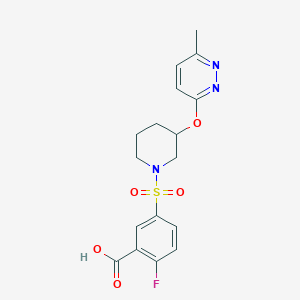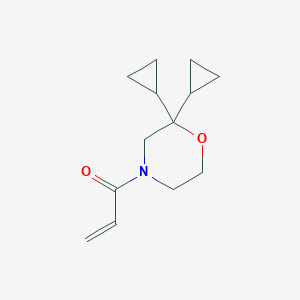![molecular formula C24H17ClFN3O B2858475 5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 892361-91-0](/img/structure/B2858475.png)
5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this one typically belong to the class of organic compounds known as benzyl compounds. These are organic compounds containing a benzene ring bonded to a CH2 group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which is the carbon adjacent to the benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Chemical Reactions Analysis
The chemical reactions of benzyl compounds can be quite diverse, depending on the specific functional groups present in the molecule. Common reactions can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various addition and elimination reactions .Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound could be explored for its efficacy against a range of RNA and DNA viruses, potentially offering a new avenue for antiviral drug development.
Anti-inflammatory and Analgesic Applications
Compounds with an indole nucleus have been found to possess anti-inflammatory and analgesic properties . This suggests that our compound may also be effective in reducing inflammation and pain, possibly with a lower ulcerogenic index compared to existing drugs like indomethacin and celecoxib.
Anticancer Research
The indole scaffold is present in many synthetic drug molecules with high affinity to multiple receptors, which is beneficial in cancer treatment . Research into the anticancer potential of our compound could focus on its ability to bind to cancer cell receptors and inhibit tumor growth.
Antimicrobial and Antitubercular Activities
Indole derivatives are known for their antimicrobial and antitubercular effects . The compound could be synthesized in various scaffolds to screen for these activities, contributing to the fight against resistant microbial strains and tuberculosis.
Antidiabetic Potential
Some indole derivatives have shown promise in antidiabetic applications . Investigating the compound’s ability to modulate blood sugar levels could lead to the development of new treatments for diabetes.
Antimalarial Properties
The antimalarial activity of indole derivatives makes them valuable in the development of new therapies for malaria . The compound could be tested for its effectiveness against the parasites responsible for malaria, potentially leading to more effective treatments.
Anticholinesterase Activity
Indole-based compounds have been associated with anticholinesterase activity, which is important in treating conditions like Alzheimer’s disease . Research could explore whether our compound can inhibit cholinesterase enzymes, thereby improving cognitive functions in neurodegenerative diseases.
Antioxidant Effects
Indole derivatives can also act as antioxidants, protecting cells from oxidative stress . The compound’s potential as an antioxidant could be evaluated, which may have implications for diseases where oxidative stress is a contributing factor.
Safety and Hazards
properties
IUPAC Name |
5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c25-21-12-18(26)11-10-17(21)14-29-24(30)20-15-28(13-16-6-2-1-3-7-16)22-9-5-4-8-19(22)23(20)27-29/h1-12,15H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINBZRDNVTXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC4=C(C=C(C=C4)F)Cl)C5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2858395.png)
![ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2858396.png)
![3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2858397.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile](/img/no-structure.png)

![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2858401.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2858403.png)
![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)



![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858413.png)
